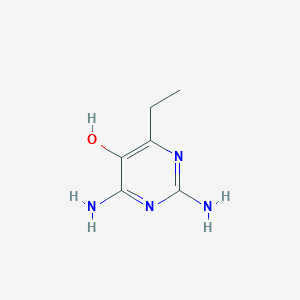

2,4-diamino-6-ethyl-5-hydroxypyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-diamino-6-ethylpyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-3-4(11)5(7)10-6(8)9-3/h11H,2H2,1H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTZZXZXFYXNGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC(=N1)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608245 | |

| Record name | 2,4-Diamino-6-ethylpyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83403-29-6 | |

| Record name | 2,4-Diamino-6-ethylpyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Diamino 6 Ethyl 5 Hydroxypyrimidine and Key Precursors

Strategies for Pyrimidine (B1678525) Ring Construction

The formation of the pyrimidine nucleus is the initial and critical phase in the synthesis of 2,4-diamino-6-ethyl-5-hydroxypyrimidine. Various classical and modified cyclocondensation reactions are employed to construct the 2,4-diaminopyrimidine (B92962) core, which serves as the key precursor.

Cyclocondensation Reactions of Guanidine (B92328) Derivatives with Ketoesters or Aldehydoesters

The Traube pyrimidine synthesis is a foundational method for the preparation of 2,4-diaminopyrimidines. This approach involves the cyclocondensation of guanidine with a β-ketoester or a related dicarbonyl compound. To obtain the 6-ethyl substituted pyrimidine ring, a precursor with the corresponding ethyl group is required.

A common strategy involves the reaction of guanidine with an ethyl-substituted β-ketoester, such as ethyl 2-oxobutanoate. The reaction is typically carried out in the presence of a base, like sodium ethoxide in ethanol. The ethoxide serves to deprotonate the guanidine and catalyze the condensation. The mechanism proceeds through the initial formation of an intermediate by the nucleophilic attack of guanidine on the ester carbonyl, followed by cyclization and dehydration to yield the pyrimidine ring.

| Reactant 1 | Reactant 2 | Base/Solvent | Product |

| Guanidine | Ethyl 2-oxobutanoate | Sodium Ethoxide/Ethanol | 2-Amino-6-ethyl-4-hydroxypyrimidine |

This table outlines the general reactants for the synthesis of a 6-ethyl-4-hydroxypyrimidine precursor, which can be further aminated to the desired 2,4-diamino structure.

Modified Biginelli Reaction Approaches for Pyrimidine Core Formation

The Biginelli reaction is a one-pot multicomponent reaction that traditionally synthesizes dihydropyrimidines from an aldehyde, a β-ketoester, and urea (B33335). nih.gov Modifications of this reaction have expanded its scope to include the use of guanidine, which can lead to the formation of 2-aminodihydropyrimidines. nih.govorgsyn.org However, the direct three-component Biginelli reaction using guanidine is often more effective with benzoyl acetates and aryl aldehydes and may result in lower yields with aliphatic components like those needed for the synthesis of 2,4-diamino-6-ethylpyrimidine. orgsyn.org

A modified approach, sometimes referred to as the Atwal modification, involves a two-step sequence where a Knoevenagel condensation product of the aldehyde and the β-ketoester is first formed and then reacted with guanidine. chemicalbook.com For the synthesis of a 6-ethylpyrimidine, this would involve the reaction of an appropriate aldehyde with ethyl 2-oxobutanoate, followed by cyclocondensation with guanidine. These modified approaches can offer better control and yields for specific substitution patterns.

Synthesis from Cyanoacetate (B8463686) Derivatives and Guanidine

A highly efficient and widely used method for the synthesis of 2,4-diamino-6-hydroxypyrimidines involves the condensation of guanidine with ethyl cyanoacetate. google.comwikipedia.orgnih.gov This reaction, a variation of the Traube synthesis, proceeds under basic conditions, typically using sodium ethoxide in ethanol. google.com

To synthesize the 6-ethyl analogue, ethyl 2-cyanobutanoate is used as the key precursor in place of ethyl cyanoacetate. The reaction mechanism involves the base-catalyzed condensation of guanidine with the cyano and ester functionalities of ethyl 2-cyanobutanoate to form the 2,4-diamino-6-ethylpyrimidin-6-ol, which exists in tautomeric equilibrium with 2,4-diamino-6-ethyl-pyrimidin-6(1H)-one.

Reaction Scheme: Guanidine + Ethyl 2-cyanobutanoate --(NaOEt/EtOH, Reflux)--> 2,4-Diamino-6-ethylpyrimidin-6-ol

This method is advantageous due to the ready availability of the starting materials and generally high yields. A typical procedure involves the preparation of a sodium ethoxide solution in anhydrous ethanol, to which guanidine hydrochloride is added. After filtration of the resulting sodium chloride, ethyl 2-cyanobutanoate is added to the guanidine solution, and the mixture is refluxed to drive the cyclocondensation. google.com

Regioselective Functionalization of the Pyrimidine Nucleus

Once the 2,4-diamino-6-ethylpyrimidine core is synthesized, the next critical step is the regioselective introduction of the hydroxyl group at the C5 position.

Introduction of the 5-Hydroxyl Group

The Boyland–Sims oxidation is a chemical reaction that converts anilines into ortho-hydroxyl anilines using alkaline potassium persulfate. beilstein-journals.org This reaction can be applied to heterocyclic amines, such as 2,4-diaminopyrimidines, to introduce a hydroxyl group at the position ortho to an amino group. In the case of 2,4-diamino-6-ethylpyrimidine, the C5 position is ortho to the C4-amino group, making it a target for this oxidation.

The reaction is typically performed in an aqueous alkaline solution at or below room temperature. The mechanism is believed to involve the formation of an arylhydroxylamine-O-sulfate intermediate, which then undergoes rearrangement to the ortho-sulfate ester. beilstein-journals.org Subsequent hydrolysis of this sulfate (B86663) ester yields the desired ortho-hydroxy product. beilstein-journals.org

General Reaction Conditions for Boyland-Sims Oxidation:

| Substrate | Reagent | Solvent/Conditions | Product |

| 2,4-Diamino-6-ethylpyrimidine | Potassium Persulfate | Aqueous Alkaline Solution, Room Temperature | This compound |

This table illustrates the general conditions for the Boyland-Sims oxidation of the pyrimidine precursor.

An alternative, though not the focus of this section, is the introduction of a nitroso group at the 5-position using nitrous acid, followed by reduction to the 5-amino derivative. nih.gov This 5-amino group can then be converted to a hydroxyl group via diazotization and subsequent hydrolysis.

Hydrolytic Cleavage of Sulfate Esters

The introduction of a hydroxyl group at the C5 position of the pyrimidine ring can be a synthetic challenge. One potential, though less commonly documented, method involves the hydrolytic cleavage of a precursor pyrimidine-5-sulfate ester or a sulfonic acid derivative. This strategy relies on the initial installation of a sulfonate group (–SO₃H) at the C5 position, which can then be displaced by a hydroxyl group under hydrolytic conditions.

The general principle is based on the nucleophilic substitution of a sulfonate group, which is a good leaving group. The synthesis of pyrimidine sulfonates can be achieved by treating a corresponding chloropyrimidine with an aqueous sulfite (B76179) solution, such as potassium sulfite. rsc.org The resulting pyrimidinesulfonate is then subjected to hydrolysis, typically under acidic or alkaline conditions, to yield the corresponding hydroxypyrimidine (which exists in tautomeric equilibrium with its pyrimidinone form). rsc.org

For the specific target of this compound, this would conceptually involve the synthesis of a 2,4-diamino-6-ethylpyrimidine-5-sulfonic acid intermediate. Subsequent hydrolysis would yield the desired 5-hydroxy product. Research on simple model systems has shown that the rate of hydrolysis is influenced by pH and the nature of other substituents on the pyrimidine ring. rsc.org While this method provides a potential pathway, direct sulfonation at C5 of a pre-formed diaminopyrimidine can be difficult, and other methods like diazotization of a 5-aminopyrimidine (B1217817) followed by hydrolysis are often more common for introducing a C5-hydroxyl group.

In a related context, the term "pyrimidine sulphate" can also refer to the salt of a hydroxylated pyrimidine, such as 2,4,5-triamino-6-hydroxy pyrimidine sulphate, which is formed as a stable salt after the reduction of a nitroso group in the final stages of a synthesis. tsijournals.com However, this represents the isolation of the final product as a salt rather than the hydrolysis of a sulfate ester intermediate.

Strategies for the 6-Ethyl Moiety Incorporation

The most direct and widely employed strategy for incorporating an alkyl group, such as ethyl, at the C6 position of the pyrimidine ring is through the Principle of Pyrimidine Synthesis. This involves the cyclocondensation of a three-carbon (C-C-C) fragment with an N-C-N fragment, typically guanidine. orgsyn.org

To achieve a 6-ethyl substituent, a β-keto ester or a related 1,3-dicarbonyl compound bearing an ethyl group is required as the three-carbon precursor. A suitable and commercially available starting material for this purpose is ethyl 3-oxopentanoate (B1256331) (also known as ethyl propionylacetate).

The reaction involves the condensation of ethyl 3-oxopentanoate with guanidine in the presence of a base, such as sodium ethoxide. The mechanism proceeds via initial formation of an intermediate that subsequently cyclizes and dehydrates to form the pyrimidine ring. This reaction directly and regioselectively places the ethyl group at the C6 position and a hydroxyl (or oxo) group at the C4 position.

Figure 1: General scheme for the incorporation of the 6-ethyl moiety via cyclocondensation.

This method is robust and allows for the construction of the core pyrimidine ring with the desired C6-substituent in a single, efficient step.

Approaches for Introducing Amino Groups at Positions 2 and 4

Introduction of the 2-Amino Group: The 2-amino group is most commonly introduced during the initial ring-forming cyclocondensation reaction. The use of guanidine (H₂N-C(=NH)-NH₂) or its salts (e.g., guanidine hydrochloride or guanidine nitrate) as the N-C-N component provides the 2-amino functionality directly. orgsyn.orgchemicalbook.com When guanidine is condensed with a β-dicarbonyl precursor like ethyl 3-oxopentanoate, the resulting product is a 2-aminopyrimidine. orgsyn.org This is a highly reliable and atom-economical method.

Introduction of the 4-Amino Group: The initial cyclocondensation product is a 2-amino-4-hydroxypyrimidine (which exists as the 2-amino-4(3H)-pyrimidinone tautomer). The 4-amino group is typically installed from this 4-hydroxy intermediate in a two-step sequence:

Chlorination: The 4-hydroxy group is converted into a more reactive 4-chloro group. This is a standard transformation in pyrimidine chemistry, often accomplished by treating the 4-hydroxypyrimidine (B43898) with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov For instance, the related compound 2,4-diamino-6-hydroxypyrimidine (B22253) can be converted to 2,4-diamino-6-chloropyrimidine in high yield (85%) by heating with POCl₃. nih.gov

Amination: The resulting 4-chloropyrimidine (B154816) is then subjected to nucleophilic aromatic substitution (SₙAr) with ammonia (B1221849) or an ammonia equivalent to displace the chlorine atom and install the 4-amino group.

This two-step conversion of a hydroxyl group to an amino group via a chloro intermediate is a cornerstone of pyrimidine functionalization.

Development of Practical and Scalable Synthetic Routes for Research Applications

A practical and scalable synthetic route for this compound for research applications must prioritize efficiency, cost-effectiveness, and high yields. Drawing from established pyrimidine syntheses, a convergent route can be proposed.

A highly practical approach for the related compound 2,4-diamino-6-hydroxypyrimidine starts from guanidine hydrochloride and ethyl cyanoacetate, reacting them in the presence of sodium ethoxide. This procedure is published in Organic Syntheses, a collection known for its reliable and scalable methods, and it produces the product in high yields (80-82%). orgsyn.org

Adapting this logic for the 6-ethyl target, a plausible scalable route would be:

Step 1: Cyclocondensation. Reaction of guanidine nitrate (B79036) with ethyl 2-cyano-3-oxopentanoate under basic conditions to form 2-amino-6-ethyl-5-cyano-4-hydroxypyrimidine.

Step 2: Functional Group Interconversion. The subsequent steps would involve the conversion of the 4-hydroxy group to a 4-amino group (via chlorination and amination as described in 2.2.3) and hydrolysis of the C5-nitrile to a carboxylic acid, followed by a reaction like a Curtius or Hofmann rearrangement to install the 5-amino group, which could then be converted to the 5-hydroxy group via diazotization.

A more direct, albeit potentially lower-yielding, route to the core structure might involve the initial synthesis of 2-amino-6-ethyl-4-hydroxypyrimidine from ethyl 3-oxopentanoate and guanidine. Subsequent functionalization at the C5 position (e.g., via nitrosation or nitration) followed by reduction would yield a 5-amino intermediate. tsijournals.com This 5-amino-2-amino-6-ethyl-4-hydroxypyrimidine could then be converted to the target 5-hydroxy compound. The final step would be the conversion of the 4-hydroxy to a 4-amino group.

The scalability of these routes depends on the availability and cost of the starting materials and the robustness of each chemical transformation.

Microwave-Assisted Organic Synthesis (MAOS) in Pyrimidine Chemistry

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in modern synthetic chemistry, offering significant advantages over conventional heating methods, particularly for the synthesis of heterocyclic compounds like pyrimidines. nih.gov The primary benefits of MAOS include dramatically reduced reaction times (from hours to minutes), improved reaction yields, and enhanced product purity, which simplifies work-up procedures. nih.gov

The heating in MAOS occurs through two main mechanisms: dipolar polarization and ionic conduction, leading to rapid and uniform heating of the reaction mixture. This often allows reactions to be performed under solvent-free conditions or with greener solvents, aligning with the principles of green chemistry.

In pyrimidine chemistry, MAOS has been successfully applied to various synthetic strategies, including:

Multicomponent Reactions: The one-pot synthesis of substituted pyrimidines from aldehydes, active methylene (B1212753) compounds, and guanidine or urea (e.g., the Biginelli reaction) is significantly accelerated under microwave irradiation.

Cyclocondensation Reactions: The core synthesis of the pyrimidine ring from 1,3-dicarbonyls and amidines is highly amenable to microwave conditions.

Nucleophilic Aromatic Substitution: Reactions such as the amination of chloropyrimidines are often faster and cleaner when performed in a microwave reactor.

For the synthesis of this compound, MAOS could be applied to several steps, most notably the initial cyclocondensation to form the pyrimidine ring. A comparison of conventional versus microwave-assisted methods for similar pyrimidine syntheses consistently shows superior performance for the microwave-promoted process.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Several hours (e.g., 2-24 h) | Minutes (e.g., 5-30 min) |

| Yield | Moderate to Good | Good to Excellent |

| Energy Consumption | High | Low |

| Side Reactions | Often observed | Minimized |

The application of MAOS not only accelerates the discovery process in a research setting but also offers a viable path for developing more sustainable and efficient scalable production methods.

Chemical Transformations and Derivatization Strategies of 2,4 Diamino 6 Ethyl 5 Hydroxypyrimidine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core

The pyrimidine ring in 2,4-diamino-6-ethyl-5-hydroxypyrimidine is electron-rich due to the presence of three activating groups (two amino and one hydroxyl). This high electron density facilitates electrophilic substitution reactions, particularly at the C-5 position if it is unsubstituted, but given the substitution pattern of the title compound, reactions will target other available positions or proceed via alternative mechanisms. The C-5 position is already occupied by a hydroxyl group, which is a key modulator of reactivity.

Electrophilic halogenation is a common modification for activated pyrimidines. For instance, related 2,4-diaminopyrimidine (B92962) systems can be effectively iodinated at the 5-position using reagents like N-iodosuccinimide (NIS) in an appropriate solvent such as dry acetonitrile (B52724). mdpi.comnih.gov Similarly, bromination can be achieved, providing a versatile handle for further transformations like cross-coupling reactions. mdpi.com While the target compound has a hydroxyl group at C-5, electrophilic attack is still a relevant concept, though it may lead to substitution at other positions or oxidation, depending on the conditions.

A crucial nucleophilic substitution reaction for related hydroxypyrimidines is the conversion of a hydroxyl group to a chloro group. For example, treating 2,4-diamino-6-hydroxypyrimidine (B22253) with phosphorus oxychloride (POCl₃) effectively replaces the hydroxyl group with a chlorine atom, yielding 2,4-diamino-6-chloropyrimidine. nih.gov This transformation is significant as the resulting chloropyrimidine is an excellent substrate for subsequent nucleophilic substitution reactions, allowing the introduction of various functional groups at that position.

A summary of representative substitution reactions on related diaminopyrimidine cores is presented below.

| Starting Material | Reagent(s) | Position of Substitution | Product Type | Reference(s) |

| 2,4-Diamino-6-substituted pyrimidine | N-Iodosuccinimide (NIS) | C-5 | 5-Iodo-2,4-diaminopyrimidine derivative | mdpi.comnih.gov |

| 2,4-Diamino-6-hydroxypyrimidine | Phosphorus oxychloride (POCl₃) | C-6 | 2,4-Diamino-6-chloropyrimidine | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Potassium Halide, PIDA | C-3 | C3-Halogenated pyrazolo[1,5-a]pyrimidine | nih.gov |

Oxidation and Reduction Chemistry of this compound

The oxidation of pyrimidine derivatives can lead to a variety of products depending on the oxidant and the substrate. The electron-rich nature of this compound makes it susceptible to oxidation. One-electron oxidation of pyrimidine bases can generate radical cations, which may undergo subsequent reactions like hydration. nih.gov For example, the oxidation of pyrimidine nucleosides with osmium tetroxide in the presence of ammonia (B1221849) leads to the formation of dihydroxy-dihydropyrimidine derivatives. nih.gov The 5-hydroxyl group in the title compound is an electron-donating group that can be oxidized, potentially leading to quinone-like structures or ring-opened products under harsh conditions.

Conversely, reduction reactions are also pivotal. A common synthetic route to 5-aminopyrimidines involves the reduction of a 5-nitrosopyrimidine (B66288) precursor. The nitrosation of 2,4-diamino-6-hydroxypyrimidine, followed by reduction, is a key step in the synthesis of guanine. google.comgoogle.com This indicates that if the 5-hydroxyl group of the title compound were replaced by a nitroso or nitro group, it could be readily reduced to an amino group, providing another site for derivatization.

| Transformation | Reagent(s) | Key Intermediate/Product | Significance | Reference(s) |

| Oxidation | Osmium Tetroxide/Ammonia | Dihydroxy-dihydropyrimidine | Ring modification | nih.gov |

| Oxidation | One-electron oxidants | Pyrimidine radical cation | Reactive intermediate for further reactions | nih.gov |

| Reduction | Catalytic Hydrogenation | 5-Aminopyrimidine (B1217817) | Conversion of nitroso to amino group | google.com |

| Oxidative Aromatization | Phenyliododiacetate | Aromatized azolopyrimidine | Dehydrogenation of dihydro-systems | mdpi.com |

Derivatization at the 5-Hydroxyl Group (e.g., Etherification)

The 5-hydroxyl group is a prime site for derivatization through reactions such as etherification and esterification. These modifications can significantly alter the physicochemical properties of the parent molecule.

Etherification can be achieved under standard Williamson ether synthesis conditions, where the hydroxyl group is first deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Research on related 5-(p-hydroxybenzyl)pyrimidines has shown that the phenolic oxygen can be alkylated, demonstrating the feasibility of ether formation at a hydroxyl group attached to the pyrimidine system at position 5. nih.gov This allows for the introduction of a wide variety of alkyl or aryl ether linkages.

The general scheme for etherification is as follows:

Deprotonation: Pyrimidine-OH + Base → Pyrimidine-O⁻

Nucleophilic Attack: Pyrimidine-O⁻ + R-X → Pyrimidine-O-R + X⁻

This strategy is valuable for creating libraries of analogues with diverse side chains, which is a common approach in medicinal chemistry to explore structure-activity relationships.

Derivatization at Amino Groups (e.g., Amidation, Triazole Ring Formation)

The two amino groups at the C-2 and C-4 positions are nucleophilic and offer rich opportunities for derivatization.

Amidation: The amino groups can react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amide bonds. mdpi.com Reagents like N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and Hydroxybenzotriazole (HOBt) are commonly used to facilitate the coupling of amines with carboxylic acids. researchgate.net This allows for the attachment of a vast array of acyl groups, introducing different functionalities and steric bulk.

Triazole Ring Formation: A particularly important transformation is the construction of fused heterocyclic systems. The reaction of an aminopyrimidine with appropriate reagents can lead to the formation of a triazolopyrimidine ring system. nih.gov These fused heterocycles are of significant interest in medicinal chemistry. nih.gov The synthesis often involves the reaction of a diaminopyrimidine with a reagent that can provide the necessary atoms to form the triazole ring, followed by cyclization. For instance, the annulation of a triazole ring onto a pyrimidine can be achieved from a 4,5-diaminopyrimidine (B145471) precursor. researchgate.net While the title compound has a 2,4-diamino substitution, analogous cyclization strategies involving one of the amino groups and the adjacent ring nitrogen are well-documented for forming triazolo[4,3-a]pyrimidine or triazolo[1,5-a]pyrimidine isomers. researchgate.netkjpupi.id

| Derivatization Type | Reagent Class | Resulting Functional Group/Scaffold | Significance | Reference(s) |

| Amidation | Acyl Halides, Carboxylic Acids + Coupling Agents | Amide | Introduction of diverse acyl moieties | mdpi.comresearchgate.net |

| Triazole Ring Formation | Various (e.g., with isothiocyanates, then cyclization) | Fused Triazolopyrimidine | Creation of complex heterocyclic systems | nih.govresearchgate.netresearchgate.net |

Functional Group Interconversions Involving the 6-Ethyl Substituent

The 6-ethyl group, while often considered less reactive than the other functional groups on the ring, can also be a site for chemical modification. Reactions targeting alkyl substituents on heterocyclic rings typically require more forcing conditions but can provide unique derivatives.

Oxidation: The ethyl group can be oxidized. Depending on the strength of the oxidizing agent, the reaction could potentially yield a 6-acetylpyrimidine or, with more vigorous oxidation, a pyrimidine-6-carboxylic acid. The oxidation of a methyl group at the 6-position of a uracil (B121893) ring to a formyl group (aldehyde) has been demonstrated using selenium-based reagents, highlighting the feasibility of such transformations. researchgate.net

Halogenation: Free-radical halogenation could potentially introduce a halogen atom at the benzylic-like position of the ethyl group (the carbon adjacent to the pyrimidine ring). However, the electron-rich nature of the pyrimidine ring itself makes electrophilic halogenation of the ring a more likely outcome. Oxidative halogenation methods have been used effectively on related 6-methyluracil (B20015) compounds, leading to halogenation at the 5-position or the formation of dihalo-hydroxy-dihydrouracils. researchgate.net This suggests that controlling the regioselectivity between ring and side-chain halogenation would be a key challenge.

Coordination Chemistry of Pyrimidine Thione Analogues with Metal Centers

Replacing one of the exocyclic oxygen or nitrogen atoms with sulfur creates thione or thio-analogues, which are excellent ligands for metal ions. The thione analogue of the title compound, specifically 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione, has been synthesized and its coordination chemistry studied extensively.

This ligand typically exists in its thione form and can act as a bidentate chelate. It coordinates to metal centers through the deprotonated hydroxyl oxygen at the 5-position and the nitrogen of one of the amino groups. This coordination behavior has been observed with a variety of metal ions, including molybdenum (Mo), tungsten (W), ruthenium (Ru), rhodium (Rh), iridium (Ir), palladium (Pd), rhenium (Re), and uranium (U). researchgate.net

The resulting metal complexes exhibit diverse coordination geometries, including octahedral and square planar structures, and can form both mononuclear and dinuclear species. researchgate.net The study of these complexes is driven by their interesting structural, magnetic, and potential biological properties.

| Metal Ion | Proposed Structure Type | Coordination Geometry | Reference(s) |

| Mo(V), W(V) | Oxobridged dinuclear | Octahedral | researchgate.net |

| Ru(II) | Mononuclear | Octahedral | researchgate.net |

| Rh(III), Ir(III) | Mononuclear | Octahedral | researchgate.net |

| Pd(II) | Mononuclear | Square Planar | researchgate.net |

| Re(V) | Mononuclear | Octahedral | researchgate.net |

| U(VI) | Mononuclear (as UO₂²⁺) | Octahedral | researchgate.net |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and quantity of different atoms within a molecule.

Proton NMR (¹H NMR) for Characterization of Proton Environments

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 2,4-diamino-6-ethyl-5-hydroxypyrimidine, the ¹H NMR spectrum, typically recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveals distinct signals corresponding to each unique proton environment.

A study detailing a practical synthesis of the compound reported the following ¹H NMR spectral data, which allows for the assignment of each proton in the structure. bhu.ac.in The spectrum, recorded at 500 MHz, shows a broad singlet at 7.36 ppm, which is attributed to the hydroxyl (-OH) proton at the C5 position. bhu.ac.in Two additional broad singlets appear at 5.96 ppm and 5.35 ppm, corresponding to the four protons of the two amino (-NH₂) groups at the C2 and C4 positions. bhu.ac.in The ethyl group at C6 gives rise to a quartet at 2.42 ppm for the methylene (B1212753) (-CH₂) protons and a triplet at 1.08 ppm for the methyl (-CH₃) protons, with a coupling constant (J) of 7.6 Hz, characteristic of a free-rotating ethyl group. bhu.ac.in

Table 1: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 1.08 | Triplet (t) | 3H | 7.6 | -CH₂CH₃ |

| 2.42 | Quartet (q) | 2H | 7.6 | -CH₂ CH₃ |

| 5.35 | Broad Singlet (br s) | 2H | - | -NH₂ |

| 5.96 | Broad Singlet (br s) | 2H | - | -NH₂ |

| 7.36 | Broad Singlet (br s) | 1H | - | -OH |

| Data sourced from a 500 MHz spectrum in DMSO-d₆. bhu.ac.in |

Carbon-13 NMR (¹³C NMR) for Elucidation of the Carbon Skeleton

While detailed experimental ¹³C NMR data for this compound is not widely available in the surveyed literature, this technique is crucial for confirming the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum would be expected to show six distinct signals, one for each unique carbon atom in the pyrimidine (B1678525) ring and the ethyl substituent. The chemical shifts of these signals are influenced by the local electronic environment, providing direct evidence of the carbon skeleton's structure. General principles of ¹³C NMR suggest that the carbon atoms of the pyrimidine ring would resonate at lower field (higher ppm values) compared to the aliphatic carbons of the ethyl group.

Quantitative NMR (qNMR) for Reaction Yield Determination in Synthetic Studies

Quantitative NMR (qNMR) is a powerful analytical method that allows for the determination of the concentration or purity of a substance without the need for identical reference standards for the analyte itself. The inherent principle of qNMR is that the integrated signal area of a resonance is directly proportional to the number of corresponding nuclei.

In the context of synthetic studies of this compound, ¹H qNMR has been employed to determine the yields of key intermediates. For instance, in one synthetic pathway, the yield of a mixture of enol ether and acetal (B89532) intermediates was determined using ¹H qNMR. bhu.ac.in This was achieved by adding a certified internal standard of known concentration and purity, such as trimethoxybenzene, to the crude reaction mixture. bhu.ac.in By comparing the integral of a known signal from the internal standard with the integrals of specific signals from the reaction products, a precise calculation of the yield can be made. bhu.ac.in This application highlights the utility of qNMR for monitoring reaction efficiency and optimizing synthetic procedures, providing accurate quantitative data that might be challenging to obtain through other methods like chromatography, especially for crude mixtures.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), probe the vibrational modes of molecules. These methods provide a unique "fingerprint" for a compound based on the absorption or scattering of light as functional groups vibrate.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. While specific experimental FT-IR data for this compound is not detailed in the available literature, analysis of the closely related compound 2,4-diamino-6-hydroxypyrimidine (B22253) provides insight into the expected spectral features. nih.gov For the title compound, one would anticipate characteristic absorption bands for the O-H and N-H stretching vibrations, typically appearing as broad bands in the region of 3000-3500 cm⁻¹. The C-H stretching vibrations of the ethyl group would be expected around 2850-3000 cm⁻¹. The pyrimidine ring itself would exhibit a series of complex C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ fingerprint region.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of laser light resulting from molecular vibrations. Often, vibrations that are weak in an IR spectrum are strong in a Raman spectrum, and vice versa. For this compound, FT-Raman would be particularly useful for observing the symmetric vibrations of the pyrimidine ring. Theoretical studies and experimental data on analogous compounds like 2,4-diamino-6-hydroxypyrimidine show that the ring stretching and deformation modes are prominent in the Raman spectrum. nih.gov This technique would provide valuable confirmatory data for the molecular structure, especially concerning the aromatic system.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of organic compounds. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, MS provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental composition of a compound. researchgate.net Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values to several decimal places. embopress.org This high precision allows for the calculation of a single, unique elemental formula that corresponds to the measured mass, thereby distinguishing it from other potential formulas with the same nominal mass.

For this compound, HRMS would be used to verify its elemental formula, C₆H₁₀N₄O. The analysis involves comparing the experimentally measured accurate mass of the protonated molecule, [M+H]⁺, with the theoretically calculated mass. A small mass error, typically below 5 parts per million (ppm), provides high confidence in the assigned formula. mdpi.com In a study on a related thiopyrimidine derivative, HRMS (ESI-TOF) was successfully used to confirm the molecular formula by matching the measured m/z of the [M+H]⁺ ion (241.1500) to the calculated value (241.1481). mdpi.com

Table 1: Exemplary HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₄O |

| Theoretical Monoisotopic Mass | 154.0855 u |

| Adduct | [M+H]⁺ |

| Calculated m/z (Monoisotopic) | 155.0927 |

| Expected Measured m/z (example) | 155.0925 |

Liquid Chromatography–Mass Spectrometry (LC/MS)

Liquid Chromatography coupled with Mass Spectrometry (LC/MS) is a powerful hyphenated technique that separates components of a mixture before their detection by the mass spectrometer. drugbank.com This is particularly useful for analyzing the purity of a sample or for quantifying the analyte in complex matrices. nih.govnih.gov An LC-MS/MS method, often utilizing a reversed-phase column and electrospray ionization (ESI), can be optimized for the analysis of pyrimidine derivatives. researchgate.netnih.govplos.org

In the ESI source, the analyte is typically ionized to form a protonated molecule, [M+H]⁺, which for this compound would have an m/z of 155.1. This precursor ion can then be selected for collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The resulting fragmentation pattern provides crucial structural information. nih.gov For this compound, fragmentation would likely involve the loss of small neutral molecules from the ethyl group or cleavage of the pyrimidine ring. Common fragmentation pathways for related structures include the loss of ethene (C₂H₄, 28 u) from the ethyl group or cleavages adjacent to carbonyl or amino groups. libretexts.orgchemguide.co.uk

Table 2: Plausible LC-MS/MS Fragmentation Data for this compound

| Ion | m/z (Monoisotopic) | Description |

|---|---|---|

| [M+H]⁺ | 155.1 | Precursor Ion (Protonated Molecule) |

| [M+H - C₂H₄]⁺ | 127.1 | Product Ion from loss of ethene from the ethyl group |

| [M+H - NH₃]⁺ | 138.1 | Product Ion from loss of ammonia (B1221849) |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. msu.edu The substituted pyrimidine ring in this compound acts as a chromophore, a light-absorbing group. msu.edu The presence of amino (-NH₂) and hydroxyl (-OH) groups as powerful auxochromes (groups that modify the absorption of a chromophore) on the conjugated pyrimidine system is expected to result in characteristic absorption bands.

The absorption is primarily due to π → π* and n → π* electronic transitions. msu.edu The π → π* transitions, which are typically high-energy and result in strong absorption bands, involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital, are generally of lower energy and intensity. msu.edu For a related pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one, a maximum absorption (λmax) was observed at 275 nm, which is characteristic of such conjugated systems. nih.gov Another study on Momordica balsamina leaf extract identified absorption peaks between 226 nm and 312 nm, which were attributed to flavonoids and phenolic compounds containing similar chromophoric systems. nih.gov

Table 3: Expected UV-Vis Spectroscopic Properties for this compound

| Parameter | Expected Value/Range | Associated Transition |

|---|---|---|

| Solvent | Methanol (B129727) or Ethanol | - |

| λmax 1 | ~220-240 nm | π → π* |

| λmax 2 | ~270-290 nm | π → π* |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, extensive crystallographic data exists for closely related 2,4-diaminopyrimidine (B92962) derivatives. vensel.orgmdpi.comresearchgate.netacs.org These studies consistently show that the diaminopyrimidine moiety is an excellent hydrogen bond donor and acceptor. A common and highly stable motif observed is the formation of a self-complementary R²₂(8) hydrogen-bonded dimer, where two molecules are linked via N-H···N interactions between their respective amino groups and ring nitrogens. mdpi.comresearchgate.net

The crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, for example, crystallizes in the monoclinic P2₁/n space group and its packing is stabilized by intermolecular N-H···N and N-H···O hydrogen bonds. vensel.org Similarly, salts of 2,4-diaminopyrimidine crystallize in triclinic (P-1) or monoclinic (P2₁/c, C2/c) space groups, with extensive hydrogen bonding networks involving the pyrimidine ring, counter-ions, and solvent molecules. mdpi.com Based on this body of research, a similar packing arrangement stabilized by robust hydrogen bonding would be expected for this compound.

Table 4: Expected Crystallographic Data for this compound based on Analogs

| Parameter | Expected Value / Type | Source of Analogy |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | vensel.orgmdpi.com |

| Space Group | P2₁/c, P-1, or similar | vensel.orgmdpi.com |

| Key Intermolecular Interaction | R²₂(8) homodimer via N-H···N bonds | mdpi.comresearchgate.net |

| Other Interactions | N-H···O, C-H···O, π-π stacking | vensel.orgacs.org |

Computational and Theoretical Investigations of 2,4 Diamino 6 Ethyl 5 Hydroxypyrimidine and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods model the electronic structure from first principles, providing a detailed picture of electron distribution and its implications for chemical reactivity.

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods in quantum chemical calculations. Ab initio methods, such as Hartree-Fock (HF), derive their results directly from theoretical principles without the inclusion of experimental data. DFT, on the other hand, calculates the total energy of a system based on its electron density, offering a balance between accuracy and computational cost that has made it a popular choice for studying complex molecules.

For pyrimidine (B1678525) derivatives, both HF and DFT methods have been successfully employed to calculate energies, geometries, and vibrational wavenumbers. nih.gov For instance, in a study on the related compound 2,4-diamino-6-hydroxypyrimidine (B22253), both HF and DFT (specifically the B3LYP functional) were utilized to perform quantum mechanical calculations. nih.gov DFT methods, particularly when paired with appropriate basis sets, have been shown to be superior to scaled HF approaches for solving molecular vibrational problems in similar heterocyclic systems. elixirpublishers.com These computational tools are crucial for understanding intermolecular dynamics and for the rational design of molecules with specific desired properties. nih.gov

A critical step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the energy of the system is minimized. The choice of the basis set—a set of mathematical functions used to represent the electronic wave function—is crucial for the accuracy of these calculations.

Different basis sets offer varying levels of accuracy and computational expense. Minimal basis sets, like STO-3G, are suitable for qualitative results or for very large molecules, while larger basis sets incorporating polarization and diffuse functions, such as the Pople-style 6-31G(d) or the correlation-consistent cc-pVDZ, provide more quantitative accuracy. mdpi.com For pyrimidine derivatives, basis sets like 6-311G(d,p) have been commonly used in conjunction with DFT methods to achieve optimized geometries that show good agreement with experimental data, such as those obtained from X-ray crystallography. nih.gov The selection of an appropriate basis set is a balance; while a larger basis set is not always better, a minimal one may yield poor results. mdpi.com For many organic molecules, geometries optimized with DFT methods and basis sets ranging from 6-31+G(d) to aug-cc-pVTZ show little variation, suggesting that for many applications, more modest basis sets can provide reliable geometric parameters. chemrxiv.org

Table 1: Commonly Used Basis Sets in Computational Chemistry

| Basis Set Family | Description | Typical Application |

| Pople Style | e.g., 6-31G(d), 6-311+G(d,p) | Widely used for a range of organic molecules, offering a good balance of accuracy and computational cost. The numbers indicate the number of Gaussian functions used for core and valence orbitals, while letters denote polarization and diffuse functions. mdpi.comchemrxiv.org |

| Correlation-Consistent | e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ | Systematically improvable basis sets designed to converge smoothly to the complete basis set limit. "aug" indicates the addition of diffuse functions. mdpi.comchemrxiv.org |

| def2 | e.g., def2-SVP, def2-TZVPP | Optimized for efficiency and accuracy across the periodic table, developed by the Ahlrichs group. chemrxiv.org |

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By simulating these spectra, researchers can assign specific vibrational modes (stretching, bending, etc.) to the experimental bands, leading to a more detailed interpretation of the spectroscopic data.

For 2,4-diamino-6-hydroxypyrimidine, theoretical calculations at the B3LYP/6-311G(d,p) level of theory have been shown to reproduce experimental wavenumbers with very small differences between observed and scaled values. nih.gov This allows for the construction of theoretical FT-IR and FT-Raman spectrograms that closely match experimental results. nih.gov Such theoretical studies have also been successfully applied to other pyrimidine analogues, like 4,5-diamine-2,6-dimercaptopyrimidine, where DFT calculations helped to elucidate and assign the complex vibrational bands arising from a mixture of tautomers. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energies of these orbitals and the energy gap between them (ΔE = ELUMO – EHOMO) are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. malayajournal.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org This analysis is crucial for understanding charge transfer within the molecule. nih.govmalayajournal.org For example, in a study of an ethyl pyran carboxylate derivative, the HOMO and LUMO energies were calculated using TD-DFT with the B3LYP/6-311G(d,p) basis set to understand the molecule's interactions. researchgate.netmaterialsciencejournal.org In another case involving chromeno-pyrimidine derivatives, the calculated HOMO-LUMO energy gap was found to be in the range of 3.45 to 4.29 eV. researchgate.net The calculated HOMO and LUMO energies for 2,4-diamino-6-hydroxypyrimidine indicate that charge transfer occurs within the molecule. nih.gov

Table 2: Frontier Orbital Data for Selected Pyrimidine Analogues

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

| Chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-one derivatives | B3LYP/6-31G(d,p) | N/A | N/A | 3.45 - 4.29 | researchgate.net |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | B3LYP/6-311G(d,p) | -7.06 | N/A | N/A | materialsciencejournal.org |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanics provides a static picture of a molecule's lowest energy state, molecular dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of a molecule's conformational landscape and its interactions with the surrounding environment, such as a solvent. MD simulations model the movement of atoms and molecules over time by calculating the forces acting on each atom and using these forces to predict their subsequent motion. mdpi.com

These simulations are invaluable for understanding how a molecule like 2,4-diamino-6-ethyl-5-hydroxypyrimidine might behave in a biological system. For instance, MD simulations can reveal how the presence of water or other solvent molecules influences the conformation of the pyrimidine derivative. mdpi.com The stability of a protein-ligand complex can be assessed by running MD simulations and analyzing parameters like the root mean square deviation (RMSD), which measures the flexibility and average distance between atoms over the course of the simulation. nih.gov A stable complex will generally exhibit low RMSD values. nih.gov This technique has been applied to study various systems, from the interaction of polymers with surfaces to the stability of drug-like molecules in protein binding sites. mdpi.comnih.gov

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is central to structure-based drug design, helping to identify potential drug candidates by simulating how they might interact with a specific biological target. youtube.com The process involves placing the ligand in various positions and orientations within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. researchgate.net

For pyrimidine analogues, molecular docking studies have been instrumental in interpreting their biological activity. For example, docking studies on dihydropyrimidine (B8664642) derivatives have been used to understand their inhibitory activity against enzymes like lipoxygenase. dovepress.com Similarly, docking has been employed to screen libraries of pyrimidine-containing compounds against targets like euchromatin histone lysine (B10760008) methyl transferase (EHMT2) to identify potential inhibitors. nih.gov The results of docking, often visualized as a ligand-protein complex, highlight key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the binding. researchgate.netnih.gov These insights are crucial for optimizing the structure of a ligand to enhance its binding affinity and selectivity for a target protein. nih.gov

Theoretical Studies on Adsorption Mechanisms (e.g., for surface science applications of related derivatives)

Theoretical and computational studies, predominantly leveraging Density Functional Theory (DFT), have become indispensable tools for elucidating the adsorption mechanisms of pyrimidine derivatives on various surfaces. While specific research on this compound is not extensively documented in public literature, a wealth of data on analogous compounds provides significant insights into the potential surface interactions and adsorption behaviors relevant to fields like corrosion inhibition and molecular electronics.

The adsorption of organic molecules on a metal surface is largely governed by the molecule's physicochemical properties, including its electronic structure, the presence of functional groups, and molecular size. scirp.org Pyrimidine derivatives are noted for their potential as corrosion inhibitors due to the nitrogen atoms in the heterocyclic ring, which can form coordination bonds with metal surfaces, leading to the formation of a protective, hydrophobic layer. researchgate.net

Computational studies on various pyrimidine analogues reveal a common mechanism involving the interplay of electrostatic interactions and chemical bonding. nih.gov The process often begins with the molecule approaching the surface, a step driven by electrostatic forces, followed by a full adhesion process where desolvation plays a key entropic role. nih.gov

Adsorption on Metal Surfaces and Corrosion Inhibition

A significant body of theoretical research focuses on the adsorption of pyrimidine derivatives on metal surfaces like iron (Fe), copper (Cu), and silver (Ag) to understand their efficacy as corrosion inhibitors. researchgate.netbohrium.com DFT calculations are employed to determine key quantum chemical parameters that correlate with inhibition efficiency.

These parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Higher EHOMO values indicate a greater tendency for the molecule to donate electrons to the unoccupied d-orbitals of the metal surface, facilitating adsorption. mdpi.com

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower ELUMO values suggest a higher capacity for the molecule to accept electrons from the metal surface. mdpi.com

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and can lead to better inhibition efficiency, as the energy required to remove an electron from the HOMO is lower.

Adsorption Energy (Eads): This value quantifies the stability of the adsorbed molecule on the surface. Negative values indicate an exothermic and spontaneous adsorption process. bohrium.com

Studies on aminopyrimidine derivatives have shown that the presence of amino groups enhances adsorption on metal surfaces. researchgate.net For instance, the investigation of 2-amino-4,6-dimethylpyrimidine (B23340) on mild steel in an acidic medium revealed that the molecule acts as a mixed-type inhibitor, forming a protective layer through a combination of physical and chemical adsorption that follows the Langmuir adsorption isotherm. researchgate.net

The orientation of the molecule on the surface is also a critical factor. For example, first-principles calculations on the adsorption of 4,4″-diamino-p-terphenyl on a Cu(001) surface found that the molecule prefers to lie flat, with the stability of the configuration being highly dependent on the adsorption sites of the benzene (B151609) rings and the nitrogen atoms. mdpi.com

Influence of Functional Groups

The functional groups attached to the pyrimidine ring, such as the amino (-NH2), hydroxyl (-OH), and ethyl (-C2H5) groups in this compound, are expected to play a crucial role in its adsorption characteristics.

Amino (-NH2) and Hydroxyl (-OH) Groups: These groups are electron-donating and contain heteroatoms (N and O) with lone pairs of electrons, which can readily interact with vacant d-orbitals of metal atoms, forming strong coordinate bonds. researchgate.net Studies on glucosamine-based pyrimidine-fused heterocyles have confirmed that electron-donating groups like -OH enhance inhibition efficiency more significantly than electron-withdrawing groups. researchgate.net

Aromatic Ring: The π-electrons of the pyrimidine ring can also interact with the metal surface, contributing to the adsorption process. scirp.org

Computational studies on pyrimidine derivatives interacting with Ag, Au, and Cu metal clusters have shown that adsorption processes are generally exothermic, which is favorable for applications like drug delivery. bohrium.com The binding is a result of non-covalent interactions, and the addition of metal clusters can increase the electrophilicity of the drug molecule. bohrium.comresearchgate.net

The table below summarizes theoretical findings for the adsorption of various pyrimidine analogues on different surfaces, providing a comparative basis for understanding the potential behavior of this compound.

Table 1: Theoretical Adsorption Data for Pyrimidine Analogues on Metal Surfaces

Structure Activity Relationship Sar Studies of Pyrimidine Derivatives Incorporating the 2,4 Diamino 5 Hydroxypyrimidine Core

Influence of Substituent Variations on Enzymatic Inhibition Profiles

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the 2,4-diaminopyrimidine (B92962) core translate into biological function. The type and position of substituents dramatically alter a compound's ability to inhibit target enzymes. For instance, in the development of antitumor agents, SAR studies on 2,4-diaminopyrimidine derivatives have shown that variations in the aromatic ring and the terminal aniline (B41778) on the pyrimidine (B1678525) core are critical for potency. rsc.org

The introduction of different functional groups at various positions leads to a wide range of inhibitory activities. For example, in a series of compounds designed as anti-inflammatory agents, the introduction of a 4-methoxyphenyl (B3050149) group at position-7 of related pyrrolo[2,3-d]pyrimidines enhanced activity. rsc.org Similarly, for polysubstituted pyrimidines targeting cyclooxygenase-2 (COX-2), derivatives with specific substitutions at the C-5 position demonstrated superior inhibitory effects compared to the standard drug celecoxib. rsc.org The electronic properties of these substituents are also crucial; the presence of electron-withdrawing groups can significantly impact inhibitory activity.

| Position | Substituent Type | General Effect on Enzymatic Inhibition | Target Enzyme Example(s) | Reference(s) |

| C5 | Aryl groups | Potency is highly dependent on the aryl substituent. | Dihydrofolate Reductase (DHFR) | nih.gov |

| C5 | Chloro group | Often retained to maintain core activity. | Focal Adhesion Kinase (FAK) | nih.gov |

| C6 | Hydroxy/Oxo group | Can participate in key hydrogen bonding interactions. | Pteridine Reductase | mdpi.com |

| C6 | Ethyl group | Can provide favorable hydrophobic interactions. | Renin, PDE4 | rsc.org |

| C6 | Alkoxy groups (e.g., methoxy) | Can improve cellular entry and potency. | Mtb-DHFR | nih.gov |

| N/A | Terminal Aniline Moiety | Variations significantly alter potency. | Various Kinases | rsc.org |

Impact of Functional Group Modifications on Binding Affinity to Target Enzymes

The specific functional groups on the 2,4-diaminopyrimidine scaffold directly govern its binding affinity to a target enzyme's active site. These interactions are primarily driven by hydrogen bonds, hydrophobic interactions, and electrostatic forces. The 2,4-diamino portion itself is critical, often forming a bidentate hydrogen bond with the enzyme's hinge region, a common anchoring motif for kinase inhibitors. nih.gov

The 5-hydroxy group is particularly important as it can act as both a hydrogen bond donor and acceptor. In its tautomeric keto form (6-oxo), the carbonyl oxygen can also serve as a crucial hydrogen bond acceptor. mdpi.com The ethyl group at the C6 position generally occupies a hydrophobic pocket within the enzyme's active site. For some derivatives, an ethyl group at the N3 position of a pyrimidinedione nucleus was found to be a requirement for activity against phosphodiesterase 4 (PDE4). rsc.org

Modifications elsewhere on the scaffold further refine binding affinity. In the rational design of CDK7 inhibitors, adding a sulfone group was found to significantly enhance binding affinity, while an acetyl group contributed to increased selectivity. nih.gov Similarly, in designing inhibitors for Mycobacterium tuberculosis Dihydrofolate Reductase (mt-DHFR), researchers found that while glycerol-like side chains at the C6-position offered selectivity, more hydrophobic (lipophilic) groups were necessary to ensure the compound could pass through the bacterial cell wall to reach its target. nih.gov The introduction of hydrophilic fragments, such as aliphatic amino or hydroxyl groups, at solvent-exposed regions of the molecule can also enhance activity by improving solubility and forming additional interactions. nih.gov

Stereochemical Considerations in Ligand-Enzyme Interactions

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral pyrimidine derivatives. mdpi.com Enzymes are chiral macromolecules, and their active sites are asymmetric. Consequently, they often exhibit a high degree of stereoselectivity, meaning they will interact differently with different enantiomers (non-superimposable mirror images) of a ligand.

This principle is evident in the development of 2,4-diaminopyrimidine-based inhibitors. For instance, the synthesis of anti-tubercular agents starting from (S)- and (R)-isomers of 2,3-isopropylidene glycerol (B35011) led to chiral C6-substituted pyrimidines. mdpi.comnih.gov The biological evaluation of such enantiomeric pairs frequently reveals that one isomer is significantly more potent than the other. mdpi.com

These differences in activity can arise from several factors. One enantiomer may fit more snugly into the enzyme's binding pocket, allowing for more optimal and lower-energy interactions. Conversely, the other enantiomer might experience steric hindrance, where its atoms clash with the protein, preventing proper binding. mdpi.com Beyond direct binding, stereochemistry can also affect a drug's absorption and transport. Studies have shown that the superior activity of certain isomers can be attributed to stereoselective uptake by cellular transport systems, such as L-amino acid transporters. mdpi.com Therefore, controlling the stereochemistry is a critical aspect of designing potent and selective enzyme inhibitors.

Positional Isomerism and its Implications for Biological Activity

Positional isomerism, where functional groups are located at different positions on the core scaffold, has profound implications for the biological activity of pyrimidine derivatives. nih.gov Even a slight shift in the position of a substituent can dramatically alter the molecule's shape, electronic properties, and ability to bind to its target, leading to vastly different pharmacological profiles. solubilityofthings.comrsc.org

For example, the arrangement of the amino groups is fundamental. The 2,4-diamino substitution pattern is particularly effective for many targets because it allows for specific hydrogen bonding patterns, such as the bidentate hinge binding seen in many kinase inhibitors. nih.gov If these amino groups were moved to other positions (e.g., 2,6-diamino or 4,6-diamino), the resulting molecule would have a different geometry and hydrogen bonding capacity, likely leading to a complete loss of affinity for the original target, though it might gain affinity for a different one.

The synthesis of pyrimidine derivatives often involves building the ring or modifying it through nucleophilic substitution, where the position of leaving groups (like chlorides) dictates the final structure. For example, converting 4,6-dihydroxypyrimidine (B14393) to 4,6-dichloropyrimidine (B16783) allows for subsequent reactions at these positions, creating a different set of isomers than would be derived from a 2,4-dichloro precursor. nih.gov This highlights that the position of substituents on the pyrimidine nucleus is a critical determinant of biological activity, and careful consideration of isomerism is essential during the design and synthesis of new therapeutic agents. nih.gov

Rational Design Strategies for Enhanced Selectivity towards Specific Enzyme Targets

Rational drug design aims to create molecules with high potency and selectivity for a specific biological target, thereby maximizing therapeutic effects while minimizing off-target side effects. For pyrimidine-based inhibitors, this often involves structure-based drug design, which leverages detailed knowledge of the three-dimensional structure of the target enzyme, frequently obtained through X-ray crystallography. nih.govnih.gov

A key strategy is to exploit unique features within the active site of the target enzyme compared to closely related enzymes. For example, in designing selective inhibitors for PARP4, researchers focused on a unique threonine residue in its binding pocket. They designed compounds with substituents specifically chosen to interact with this threonine, resulting in an inhibitor that was at least 12-fold more selective for PARP4 over other PARP family members. rsc.org

Molecular docking and computational modeling are indispensable tools in this process. nih.gov These methods allow scientists to predict how different derivatives will bind to the target enzyme and to estimate their binding affinity before they are synthesized. mdpi.com This approach was used to develop selective CDK7 inhibitors, where modeling revealed that a specific sulfonyl group was crucial for binding, while an acetyl group contributed to selectivity over the related CDK9 enzyme. nih.gov By combining pharmacophores (the essential features for activity) from different known inhibitors or by tethering a known scaffold to functional groups that target a specific enzyme, researchers can rationally develop novel compounds with enhanced selectivity and improved therapeutic potential. mdpi.com

Biosynthetic and Metabolic Pathways Involving Pyrimidine Derivatives in Non Human Systems

Pathways of Purine (B94841) and Pyrimidine (B1678525) Metabolism in Microorganisms and Lower Eukaryotes

In the realm of microbial and lower eukaryotic metabolism, the synthesis and degradation of purines and pyrimidines are fundamental processes essential for the creation of nucleic acids (DNA and RNA), as well as for their roles in energy metabolism and the synthesis of various biomolecules. nih.govnih.gov These pathways, while sharing similarities across different organisms, also exhibit significant variations that can be exploited for therapeutic purposes.

Microorganisms and lower eukaryotes, such as bacteria, yeast, and protozoa, utilize two primary routes for the synthesis of pyrimidine nucleotides: the de novo pathway and the salvage pathway. wikipedia.org

The de novo synthesis pathway involves the creation of the pyrimidine ring from simple precursor molecules like bicarbonate, aspartate, and glutamine. wikipedia.org This is an energy-intensive process. In many bacteria and yeasts like Saccharomyces cerevisiae, the initial steps are catalyzed by enzymes such as carbamoyl (B1232498) phosphate (B84403) synthetase and aspartate transcarbamoylase. nih.gov These enzymes are often subject to feedback inhibition by the end products of the pathway, ensuring a balanced supply of pyrimidines. nih.gov In fungi, the first three steps of this pathway can be catalyzed by a multifunctional protein, while in other organisms like bacteria, these steps are typically carried out by distinct enzymes. wikipedia.org

The salvage pathway provides a more energy-efficient alternative by recycling pre-existing pyrimidine bases and nucleosides obtained from the environment or from the breakdown of nucleic acids. nih.govnih.gov This pathway is particularly crucial for parasitic protozoa, such as those from the Trypanosoma and Leishmania genera, which often have a limited or absent capacity for de novo synthesis of purines and may rely heavily on salvaging pyrimidines. nih.govnih.gov For instance, bloodstream forms of Trypanosoma brucei possess both de novo and salvage pathways for pyrimidines but are entirely dependent on the host for purines. nih.govnih.gov These parasites have evolved specialized transporters to take up pyrimidine precursors from their host. nih.govnih.gov

The degradation of pyrimidines, or catabolism, also occurs through various pathways in these organisms. In some yeasts, such as Saccharomyces kluyveri, a novel degradation pathway for uracil (B121893) has been identified that does not involve the typical reduction to dihydrouracil. nih.govresearchgate.net This "URC" pathway involves intermediates like uridine (B1682114) monophosphate and urea (B33335), ultimately producing 3-hydroxypropionic acid, ammonia (B1221849), and carbon dioxide. nih.gov In other microorganisms, the pyrimidine ring can be cleaved through oxidative processes. umich.edu

The following table provides a summary of key enzymes involved in pyrimidine metabolism in selected non-human systems.

| Organism Group | Key Metabolic Features | Notable Enzymes |

| Bacteria | Possess both de novo and salvage pathways. Dihydrofolate reductase is a key target for diaminopyrimidine-based antimicrobials. exlibrisgroup.com | Carbamoyl phosphate synthetase, Aspartate transcarbamoylase, Dihydrofolate reductase (DHFR) |

| Yeast (Saccharomyces) | Utilizes both de novo and salvage pathways. Some species have unique pyrimidine degradation pathways. nih.govoup.com | Orotate phosphoribosyltransferase, Orotidine-5'-phosphate decarboxylase, Uridine kinase, Cytidine deaminase |

| Protozoa (Trypanosoma, Leishmania) | Often rely heavily on salvage pathways from the host. Some enzymes in these pathways are essential for parasite survival. nih.govnih.govnih.gov | Dihydrofolate reductase-thymidylate synthase (DHFR-TS), Uracil phosphoribosyltransferase (UPRT), Thymidine kinase (TK) |

Role of Pyrimidine Analogues in Modulating Nucleotide Synthesis Pathways

Pyrimidine analogues are structurally similar to natural pyrimidine bases and can interfere with nucleotide synthesis pathways, making them effective as antimicrobial and antiparasitic agents. uliege.be These compounds can act as competitive inhibitors of essential enzymes or be incorporated into nucleic acids, leading to cytotoxicity. uliege.be

In bacteria, 2,4-diaminopyrimidine (B92962) derivatives have been extensively studied as inhibitors of dihydrofolate reductase (DHFR). exlibrisgroup.com This enzyme is crucial for the regeneration of tetrahydrofolate, a cofactor required for the synthesis of thymidylate, and consequently, DNA. By inhibiting DHFR, these analogues disrupt the supply of precursors for DNA synthesis, thereby halting bacterial growth.

In parasitic protozoa, the reliance on salvage pathways makes them particularly vulnerable to pyrimidine analogues. For example, in Trypanosoma brucei, the anticancer drug 5-fluorouracil (B62378) is taken up by the parasite's uracil transporter and can be metabolized into compounds that are toxic to the parasite. nih.govnih.gov Similarly, various pyrimidine analogues have shown activity against Leishmania species by targeting enzymes within their pyrimidine and folate metabolic pathways. nih.gov The bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) in Leishmania is a key target for such inhibitors. nih.gov

The table below details the mechanism of action of some pyrimidine analogues in non-human systems.

| Pyrimidine Analogue | Target Organism(s) | Mechanism of Action |

| Trimethoprim | Bacteria | Inhibits dihydrofolate reductase (DHFR), blocking the synthesis of tetrahydrofolate. exlibrisgroup.com |

| Pyrimethamine | Protozoa (e.g., Plasmodium, Toxoplasma) | Potently inhibits dihydrofolate reductase (DHFR), disrupting folate metabolism. exlibrisgroup.com |

| 5-Fluorouracil | Bacteria, Protozoa (Trypanosoma, Leishmania) | Converted to fraudulent nucleotides that inhibit thymidylate synthase and can be incorporated into RNA, leading to cytotoxicity. nih.govnih.govnih.gov |

The specific compound 2,4-diamino-6-ethyl-5-hydroxypyrimidine , while not extensively documented in metabolic studies of microorganisms, would likely interact with these pathways in a similar manner to other 2,4-diaminopyrimidine derivatives. Its diaminopyrimidine core suggests potential inhibitory activity against dihydrofolate reductase. The ethyl and hydroxyl substitutions on the pyrimidine ring would influence its binding affinity to target enzymes and its subsequent metabolism.

Enzymatic Hydrolysis and Derivatization in Non-Human Biological Systems

Microorganisms and lower eukaryotes possess a diverse arsenal (B13267) of enzymes capable of modifying and degrading pyrimidine structures. These enzymatic reactions include hydrolysis, hydroxylation, and other derivatizations that are part of both catabolic and biosynthetic pathways. medcraveonline.commedcraveonline.comnih.gov

Enzymatic hydrolysis can lead to the opening of the pyrimidine ring. For instance, dihydropyrimidinases, found in some yeasts, catalyze the hydrolytic cleavage of dihydropyrimidines, a key step in their degradation. oup.com The ring opening of dihydrouridine has also been observed to occur non-enzymatically under certain conditions. umich.edu Microbial enzymes such as hydrolases are widely used in biotransformation processes to modify chemical compounds. medcraveonline.commedcraveonline.com

Enzymatic derivatization encompasses a range of modifications to the pyrimidine ring. Hydroxylation, the addition of a hydroxyl group, is a common reaction catalyzed by microbial enzymes. For example, certain bacteria can hydroxylate the pyridine (B92270) ring, a related heterocyclic compound, using mono-oxygenase enzymes. nih.govnih.gov Such enzymes could potentially act on substituted pyrimidines. The ethyl group of a compound like this compound could also be a target for microbial enzymes. The degradation of alkyl-substituted pyridines by bacteria has been documented, suggesting that microorganisms possess enzymes capable of metabolizing such side chains.

Fungal systems, in particular, are known for their ability to perform a wide array of biotransformations on various organic compounds, including those with ring structures. nih.gov These transformations can include hydroxylations, demethylations, and other modifications that alter the biological activity of the parent compound. interesjournals.org

The following table summarizes some enzymatic reactions that could be relevant to the metabolism of substituted pyrimidines in non-human systems.

| Enzymatic Reaction | Enzyme Class | Potential Effect on this compound |

| Ring Cleavage | Dihydropyrimidinase, Hydrolases | Hydrolysis of the pyrimidine ring, leading to degradation. umich.eduoup.com |

| Hydroxylation | Mono-oxygenases, Hydroxylases | Further hydroxylation of the pyrimidine ring or the ethyl side chain. nih.govnih.gov |

| Side Chain Modification | Oxidases, Dehydrogenases | Oxidation or other modifications of the ethyl group. |

| Deamination | Deaminases | Removal of one or both amino groups, altering the compound's properties. |

Advanced Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Separation Techniques for Pyrimidine (B1678525) Compounds

Chromatography is a cornerstone of analytical chemistry for separating the components of a mixture. For pyrimidine compounds, which can range from polar to moderately nonpolar, various chromatographic techniques are employed to achieve high-resolution separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of pyrimidine derivatives due to its versatility and precision. researchgate.nettaylorfrancis.com Reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net The separation of pyrimidine compounds is typically performed using C8 and C18 silica (B1680970) gel columns. researchgate.net

The chromatographic behavior of ionizable compounds like pyrimidines is highly dependent on the pH of the mobile phase. nih.gov For instance, optimal separation of various purine (B94841) and pyrimidine bases has been achieved at a pH of around 4.0 using an acetate (B1210297) buffer, which ensures reproducible and complete separation in under 15 minutes. nih.gov The mobile phase often consists of an aqueous buffer (like acetate or phosphate) mixed with an organic modifier such as acetonitrile (B52724) or methanol (B129727) to control the elution strength. researchgate.netnih.gov Detection is commonly achieved using UV-Vis or Diode Array Detectors (DAD), as pyrimidine rings exhibit strong absorbance in the UV spectrum. researchgate.net HPLC methods are crucial for determining the purity of synthetic batches of compounds like 2,4-diamino-6-hydroxypyrimidine (B22253) and for their quantification in various matrices. researchgate.netcreative-proteomics.com

Table 1: Typical HPLC Parameters for Pyrimidine Analysis

| Parameter | Typical Value/Condition | Source |

| Technique | Reversed-Phase HPLC (RP-HPLC) | researchgate.net |

| Stationary Phase | C8 or C18 silica gel | researchgate.net |

| Column Length | 7-30 cm | researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer | researchgate.netnih.gov |

| Buffer | Acetate or Phosphate (B84403) | nih.govresearchgate.net |

| pH | ~4.0 for optimal separation of bases | nih.gov |

| Flow Rate | 1.0 - 1.5 mL/min | researchgate.net |

| Detection | UV-Vis or Diode Array Detector (DAD) | researchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns packed with smaller particles (typically sub-2 µm). This results in dramatically increased separation efficiency, higher resolution, and significantly shorter analysis times. nih.gov For the analysis of pyrimidine compounds, UHPLC provides superior peak shapes and the ability to resolve closely related structures, which is critical for impurity profiling. nih.gov

A UHPLC-MS/MS method was developed for the simultaneous detection of 10 pyrimidine metabolites, demonstrating excellent separation and satisfactory peak shapes, even for challenging monophosphate nucleotides. nih.gov The enhanced sensitivity and speed of UHPLC make it an invaluable tool for high-throughput screening and detailed metabolic studies involving pyrimidine derivatives. nih.govnih.gov

Capillary Electrophoresis (CE) for Charge-Based Separations